2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-fluorophenyl)acetamide 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 891134-77-3
VCID: VC6737962
InChI: InChI=1S/C15H14FN5O2S/c1-8-9(2)21-14(18-13(8)23)19-20-15(21)24-7-12(22)17-11-5-3-4-10(16)6-11/h3-6H,7H2,1-2H3,(H,17,22)(H,18,19,23)
SMILES: CC1=C(N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)F)NC1=O)C
Molecular Formula: C15H14FN5O2S
Molecular Weight: 347.37

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-fluorophenyl)acetamide

CAS No.: 891134-77-3

VCID: VC6737962

Molecular Formula: C15H14FN5O2S

Molecular Weight: 347.37

* For research use only. Not for human or veterinary use.

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-fluorophenyl)acetamide - 891134-77-3

Description

The compound 2-((5,6-dimethyl-7-oxo-7,8-dihydro- triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-fluorophenyl)acetamide is a complex organic molecule belonging to the class of triazolopyrimidines. It features a triazolo-pyrimidine core structure with a thioether linkage and an acetamide functional group. This compound is of interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Biological Activity and Therapeutic Potential

While specific biological activity data for 2-((5,6-dimethyl-7-oxo-7,8-dihydro- triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-fluorophenyl)acetamide is not available, compounds in this class are generally investigated for their potential as enzyme inhibitors or receptor modulators. They may interact with specific molecular targets, disrupting normal cellular processes to achieve therapeutic effects.

Comparison with Similar Compounds

Similar compounds, such as 2-((5,6-dimethyl-7-oxo-7,8-dihydro- triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide and 2-((5,6-dimethyl-7-oxo-7,8-dihydro- triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-methylphenyl)acetamide, differ primarily in the substituents attached to the acetamide group. These structural variations can influence binding affinity and specificity towards biological targets, potentially leading to different pharmacological profiles and therapeutic applications.

Data Table: Comparison of Similar Triazolopyrimidine Compounds

Compound NameMolecular Weight (g/mol)Functional GroupsPotential Biological Activity
2-((5,6-dimethyl-7-oxo-7,8-dihydro- triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(furan-2-ylmethyl)acetamideApproximately 357.4Thioether, AcetamideEnzyme Inhibition, Therapeutic Applications
2-((5,6-dimethyl-7-oxo-7,8-dihydro- triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-ethylphenyl)acetamide357.4Thioether, AcetamidePotential Therapeutic Agent
2-((5,6-dimethyl-7-oxo-7,8-dihydro- triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-fluorophenyl)acetamideNot SpecifiedThioether, AcetamidePotential Enzyme Inhibition or Receptor Modulation
CAS No. 891134-77-3
Product Name 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-fluorophenyl)acetamide
Molecular Formula C15H14FN5O2S
Molecular Weight 347.37
IUPAC Name 2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
Standard InChI InChI=1S/C15H14FN5O2S/c1-8-9(2)21-14(18-13(8)23)19-20-15(21)24-7-12(22)17-11-5-3-4-10(16)6-11/h3-6H,7H2,1-2H3,(H,17,22)(H,18,19,23)
Standard InChIKey NZLYYDPBBJHZQA-UHFFFAOYSA-N
SMILES CC1=C(N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)F)NC1=O)C
Solubility not available
PubChem Compound 135732170
Last Modified Aug 18 2023

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